N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide
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Overview
Description
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide typically involves the reaction of 5-methyl-1,2,4-oxadiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 5-methyl-1,2,4-oxadiazole.
Scientific Research Applications
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Material Science: The compound is explored for its use in the development of high-energy materials and explosives due to its thermal stability and energetic properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes essential for bacterial or viral replication. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA or proteins, leading to cell death .
Comparison with Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.
2-(1,2,4-oxadiazol-5-yl)aniline:
Uniqueness: N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is unique due to its combination of the oxadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
444717-82-2 |
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Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C10H8N4O4/c1-6-11-10(13-18-6)12-9(15)7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,12,13,15) |
InChI Key |
SUEWSOKKJSUOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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